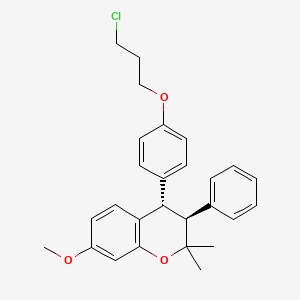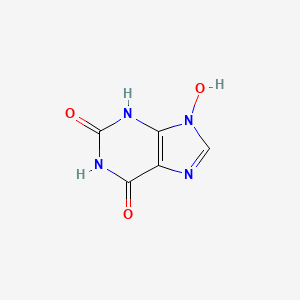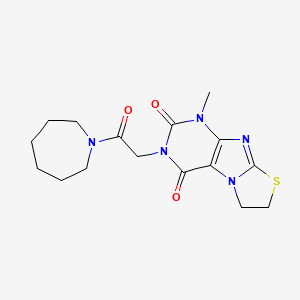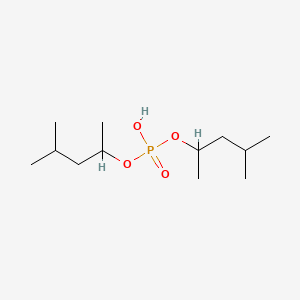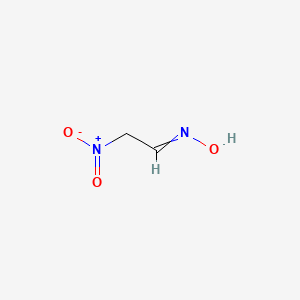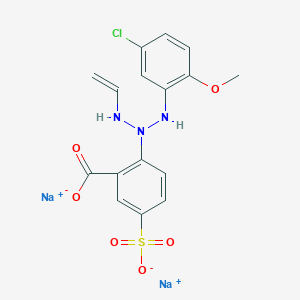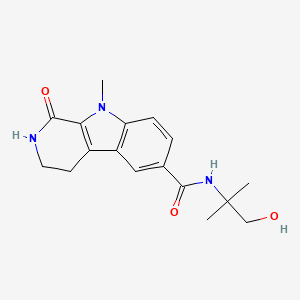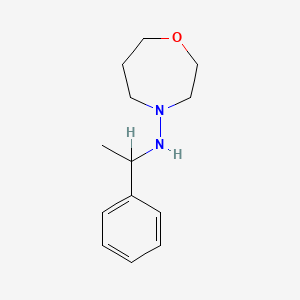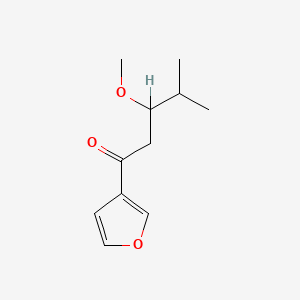
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- is a complex organic compound that features a phenol group, an amino group, a pyridine ring, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce aniline derivatives.
科学研究应用
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
- Phenol, 4-(2-amino-5-bromo-4-ethyl-3-pyridinyl)-
- Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)-
Uniqueness
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
97422-30-5 |
|---|---|
分子式 |
C14H11N3OS |
分子量 |
269.32 g/mol |
IUPAC 名称 |
4-(2-amino-5-pyridin-3-yl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-12(9-3-5-11(18)6-4-9)13(19-14)10-2-1-7-16-8-10/h1-8,18H,(H2,15,17) |
InChI 键 |
JVQVTQBFVCQUSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(N=C(S2)N)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


